2-Phenyl-12H-[1]benzothieno[2,3-a]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-12H-1benzothieno[2,3-a]carbazole is a nitrogen-containing aromatic heterocyclic compound. It is known for its high thermal and optical stability, making it a valuable material in various scientific and industrial applications . This compound exhibits blue luminescence and is soluble in common organic solvents such as chloroform, dimethyl sulfoxide, and benzene .
Vorbereitungsmethoden
2-Phenyl-12H-1benzothieno[2,3-a]carbazole can be synthesized through multiple synthetic routes. One common method involves the condensation reaction of benzothiophene with malonic anhydride, followed by acid-catalyzed degradation to yield the target compound . Another method includes heating and refluxing the mixture under a stream of nitrogen for 12 hours, followed by crystallization in methanol and dissolution in dichlorobenzene . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-Phenyl-12H-1benzothieno[2,3-a]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenation or nitration under specific conditions. The major products formed from these reactions depend on the reagents and conditions used, but they generally include derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
2-Phenyl-12H-1benzothieno[2,3-a]carbazole has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a fluorescent probe due to its blue luminescence. In medicine, it is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities. Industrially, it is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent optoelectronic properties .
Wirkmechanismus
The mechanism of action of 2-Phenyl-12H-1benzothieno[2,3-a]carbazole involves its interaction with molecular targets and pathways within cells. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular metabolism, further contributing to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-Phenyl-12H-1benzothieno[2,3-a]carbazole is unique due to its high thermal and optical stability, as well as its blue luminescence. Similar compounds include other carbazole derivatives such as 3-Phenyl-12H-1benzothieno[2,3-a]carbazole and poly(2,7-carbazole). These compounds share some properties but differ in their specific applications and stability profiles. For example, poly(2,7-carbazole) exhibits more extended conjugation length and lower bandgap energy, making it suitable for different optoelectronic applications .
Eigenschaften
Molekularformel |
C24H15NS |
---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
2-phenyl-12H-[1]benzothiolo[2,3-a]carbazole |
InChI |
InChI=1S/C24H15NS/c1-2-6-15(7-3-1)16-10-11-17-19-12-13-20-18-8-4-5-9-22(18)26-24(20)23(19)25-21(17)14-16/h1-14,25H |
InChI-Schlüssel |
ROTTUJKBXMHHKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(N3)C5=C(C=C4)C6=CC=CC=C6S5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.